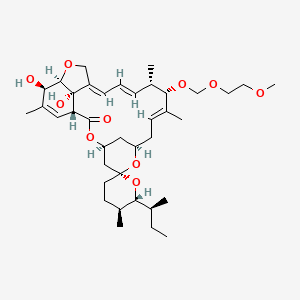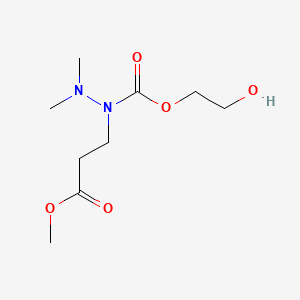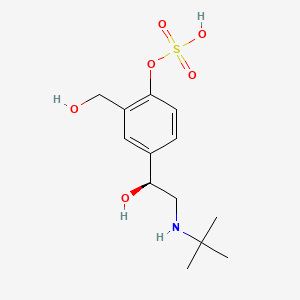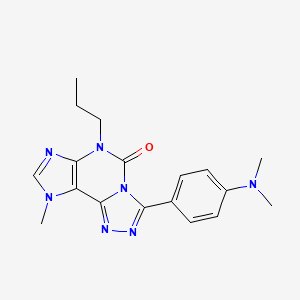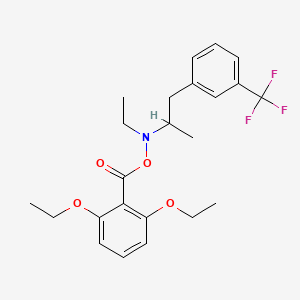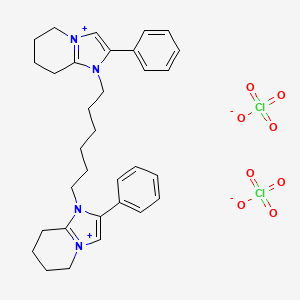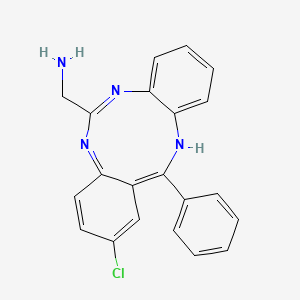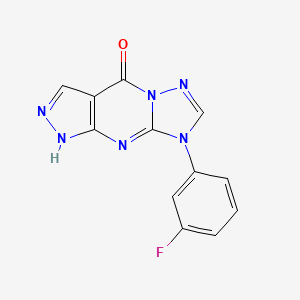
2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- is a complex organic compound with a unique structure that includes a benzopyran ring, a sulfonamide group, and a bromophenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of the Sulfonamide Group: Sulfonamide groups are usually introduced via sulfonation reactions using sulfonyl chlorides and amines.
Attachment of the Bromophenyl Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling, using bromophenyl derivatives and palladium catalysts.
Final Modifications: The final steps may include methylation and other functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the bromophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.
Applications De Recherche Scientifique
2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: Potential to interact with DNA, leading to changes in gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl-
- 3,4-Dihydro-2H-1-benzopyran-8-sulfonamide
Uniqueness
Compared to similar compounds, 2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
85302-37-0 |
|---|---|
Formule moléculaire |
C19H17BrN2O5S |
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea |
InChI |
InChI=1S/C19H17BrN2O5S/c1-10-8-12(3)18(17-16(10)11(2)9-15(23)27-17)28(25,26)22-19(24)21-14-6-4-13(20)5-7-14/h4-9H,1-3H3,(H2,21,22,24) |
Clé InChI |
JSRPBJPHPQDVGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


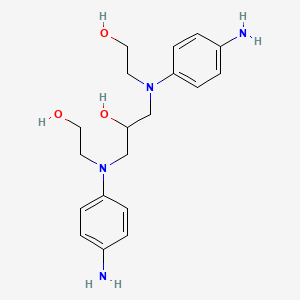
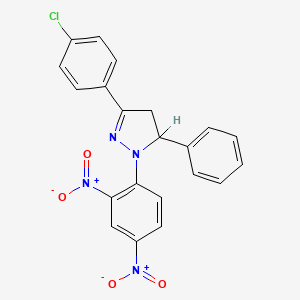
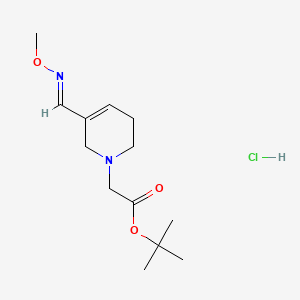
![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride](/img/structure/B15190499.png)
